molecular formula C10H8O4 B8609369 5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid

5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B8609369
M. Wt: 192.17 g/mol
InChI Key: FMHWXKPNZSRSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position on the benzofuran ring. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxybenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of efficient catalysts and optimization of reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-hydroxybenzofuran-2-carboxylic acid is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Uniqueness: 5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

FMHWXKPNZSRSGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)O)C(=O)O

Origin of Product

United States

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